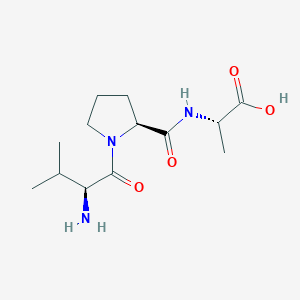
2-(3-Methoxy-4-propoxyphenyl)ethanamine
Übersicht
Beschreibung
“2-(3-Methoxy-4-propoxyphenyl)ethanamine” is a chemical compound with the molecular formula C12H19NO2 . It has an average mass of 209.285 Da and a monoisotopic mass of 209.141586 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . For a detailed view of the structure, please refer to resources like ChemSpider .Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Identification
- The analytical properties of hallucinogenic substances, including N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, were explored in several studies. These researches focused on identifying and characterizing new hallucinogenic substances using a variety of analytical methods, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) (Zuba & Sekuła, 2013).
Metabolism Studies
- The metabolism of NBOMe compounds, which are similar in structure to 2-(3-Methoxy-4-propoxyphenyl)ethanamine, was examined in detail. This research focused on understanding the cytochrome P450 enzymes involved in metabolizing these substances and characterizing their metabolites (Nielsen et al., 2017).
Pharmacological and Toxicological Studies
- Studies on compounds like 25C-NBOMe and 25I-NBOMe, which have structural similarities, provided insights into their pharmacological actions and potential toxicological effects. These investigations were crucial in understanding the psychoactive effects and risks associated with these types of compounds (Elmore et al., 2018).
Method Development for Detection
- The development of methods for the detection and quantification of NBOMe derivatives in biological samples was a significant area of research. This included creating protocols for identifying these substances in serum and urine samples, using techniques like high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) (Poklis et al., 2013).
Synthetic Applications
- The synthesis and characterization of Schiff bases from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes were explored. This research is relevant as it provides insights into the synthesis processes that could be applicable to similar compounds like this compound (G et al., 2023).
Catalytic Applications
- Research into the use of (pyridyl)imine ligands, which can be structurally related to this compound, in palladium(II) complexes for catalyzing olefin methoxycarbonylation has been conducted. This provides a perspective on the potential use of similar compounds in catalytic applications (Zulu et al., 2020).
Safety and Hazards
Specific safety and hazard information for “2-(3-Methoxy-4-propoxyphenyl)ethanamine” is not available in the sources I have access to. As with any chemical, it’s important to handle it with appropriate safety measures, including wearing suitable protective clothing and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-(3-methoxy-4-propoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-8-15-11-5-4-10(6-7-13)9-12(11)14-2/h4-5,9H,3,6-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREDMHHCBHOIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CCN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624981 | |
| Record name | 2-(3-Methoxy-4-propoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86456-98-6 | |
| Record name | 2-(3-Methoxy-4-propoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B3057852.png)
![4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3057853.png)

![4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057855.png)







![2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3057871.png)

